N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-10-9-12(23-19-10)3-2-8-18-24(20,21)13-6-4-11(5-7-13)22-14(15,16)17/h4-7,9,18H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGZEWKAYMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then subjected to further functionalization to introduce the propyl chain and the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethoxy and benzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzenesulfonamide group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylisoxazol-5-yl)acetamide
- N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide
- N-(5-methylisoxazol-3-yl)malonamide
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold for drug development and other applications.
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethoxy group, and a 3-methylisoxazole moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring is known for its ability to modulate enzyme activity and receptor interactions, while the sulfonamide group plays a crucial role in binding to biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Caspase activation |
| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a promising effect, suggesting potential as a therapeutic agent in treating resistant infections .
- Anticancer Research : In a study conducted by Smith et al., the compound was tested on various cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis, highlighting its potential as an anticancer drug .
Q & A
Q. What are the recommended strategies for optimizing the synthesis yield of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including coupling of the isoxazole-propyl moiety to the benzenesulfonamide core. To improve yield:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time and improves purity by enabling precise temperature control .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity product .
Q. How should researchers characterize the molecular structure of this compound?
Key characterization methods include:
- NMR spectroscopy : Confirm the presence of the trifluoromethoxy group (¹⁹F NMR: δ ~ -55 ppm) and isoxazole protons (¹H NMR: δ 6.3–6.5 ppm for isoxazole C-H) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C₁₅H₁₆F₃N₂O₃S: 385.09) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays) .
- Enzyme inhibition : Screen against carbonic anhydrase or kinases via fluorometric assays (e.g., Fluorescein isothiocyanate-labeled enzyme inhibition) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- Isoxazole modifications : Replacing 3-methyl with bulkier groups (e.g., phenyl) may reduce solubility but enhance target binding .
- Trifluoromethoxy group : Substitution with electron-withdrawing groups (e.g., nitro) improves enzyme inhibition but may increase toxicity .
- Propyl linker : Shortening to ethyl decreases metabolic stability, as shown in similar sulfonamide analogs .
Q. What mechanistic insights exist for its interaction with enzymatic targets?
- Carbonic anhydrase inhibition : The sulfonamide group (-SO₂NH₂) mimics the bicarbonate ion, binding to the zinc ion in the enzyme’s active site .
- Kinase inhibition : The trifluoromethoxy group enhances hydrophobic interactions with ATP-binding pockets, as observed in VEGFR2 inhibitors .
- Antimicrobial action : Disruption of bacterial folate synthesis via dihydropteroate synthase binding .
Q. How can researchers resolve contradictory data in IC₅₀ values across studies?
Contradictions often arise from:
- Assay conditions : Standardize pH (7.4 for physiological relevance) and temperature (37°C) .
- Protein source : Use recombinant human enzymes instead of animal-derived variants to minimize variability .
- Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .
Q. What in silico tools are effective for predicting its pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like carbonic anhydrase IX .
- ADMET prediction (SwissADME) : Estimate logP (~3.5) and solubility (~50 µM) based on the trifluoromethoxy group’s hydrophobicity .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can toxicity and selectivity be evaluated in advanced models?
Q. What strategies improve aqueous solubility for in vivo studies?
Q. Which analytical methods ensure batch-to-batch consistency?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
